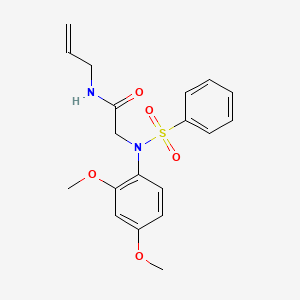
3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk xylene, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a musky, floral scent and is used in a variety of products, including soaps, detergents, and cosmetics. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not well understood, but it is believed to interact with olfactory receptors in the nose to produce its 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanoney, floral scent. This compound has also been found to have some activity as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound xylene can have a number of biochemical and physiological effects. For example, this compound has been found to disrupt the endocrine system, potentially leading to reproductive and developmental abnormalities. It has also been shown to have neurotoxic effects, including the inhibition of acetylcholinesterase activity. Additionally, this compound xylene has been found to accumulate in the fatty tissues of animals and humans, potentially leading to long-term exposure and adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has several advantages and limitations for use in lab experiments. One advantage is its well-established synthesis method, which allows for easy production of the compound in large quantities. Additionally, its 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanoney, floral scent makes it a useful tool for studying olfactory receptors and the sense of smell. However, its potential health effects and persistence in the environment are important limitations that must be taken into consideration when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the environmental impact of this compound, including its persistence in the environment and potential effects on aquatic organisms. Additionally, further research is needed to fully understand the potential health effects of this compound xylene exposure, particularly its effects on the endocrine system and its potential as a carcinogen. Finally, studies investigating the mechanism of action of this compound and its interactions with olfactory receptors may provide insights into the sense of smell and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone involves the condensation of 2-chlorobenzaldehyde with 6-methyl-2-naphthalenol in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the final product. This synthesis method has been well-established and is widely used in the perfume industry.
Aplicaciones Científicas De Investigación
3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been the subject of many scientific studies due to its widespread use in consumer products. One area of research has focused on the environmental impact of this compound, as it has been found to persist in the environment and can accumulate in aquatic organisms. Other studies have investigated the potential health effects of this compound xylene exposure, including its effects on the endocrine system and its potential as a carcinogen.
Propiedades
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2/c1-14-6-7-16-11-18(9-8-15(16)10-14)21-13-19(22(24)25-21)12-17-4-2-3-5-20(17)23/h2-13H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFGPVRKCVECQ-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=C4Cl)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=C4Cl)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)